(Rac)-MTK458

Parkinson's disease α-synuclein clearance Mitophagy

(Rac)-MTK458 (CAS 2499962-58-0, also known as MTK458 or EP-0035985) is a synthetic small-molecule activator of PTEN-induced putative kinase 1 (PINK1). It binds to and stabilizes the active PINK1/TOM complex, thereby enhancing PINK1 activity and promoting mitophagy, the selective autophagic clearance of damaged mitochondria.

Molecular Formula C17H15F3N4
Molecular Weight 332.32 g/mol
CAS No. 2499962-58-0
Cat. No. B12393112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-MTK458
CAS2499962-58-0
Molecular FormulaC17H15F3N4
Molecular Weight332.32 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F
InChIInChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1
InChIKeyJOIONRWKOGDQOG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-MTK458 (CAS 2499962-58-0): A Brain-Penetrant PINK1 Activator for Parkinson's and Mitophagy Research


(Rac)-MTK458 (CAS 2499962-58-0, also known as MTK458 or EP-0035985) is a synthetic small-molecule activator of PTEN-induced putative kinase 1 (PINK1) [1]. It binds to and stabilizes the active PINK1/TOM complex, thereby enhancing PINK1 activity and promoting mitophagy, the selective autophagic clearance of damaged mitochondria [1]. It is orally active and demonstrates robust brain penetration in rodent models [1][2]. Its primary application is in Parkinson's disease (PD) research, where it has been shown to drive the clearance of pathological α-synuclein aggregates in cellular and animal models [1].

Why Generic PINK1 Pathway Modulators Cannot Replace (Rac)-MTK458 in Research Applications


Substituting (Rac)-MTK458 with other PINK1 activators or general mitophagy inducers is not scientifically equivalent due to fundamental differences in mechanism, target engagement, and in vivo efficacy. Unlike kinetin riboside, which acts as a neo-substrate that bypasses normal PINK1 regulation [1], MTK458 directly stabilizes the endogenous PINK1/TOM complex on mitochondria, leading to a more physiologically relevant activation [2]. In direct comparative studies, the Parkin activator FB231 and MTK458 exhibit distinct off-target profiles and synergies, with each compound inducing different patterns of mitochondrial stress [3]. Furthermore, (Rac)-MTK458 is distinguished by its validated oral bioavailability and brain penetrance, properties that are absent in many alternative PINK1 modulators and are critical for studying CNS diseases like Parkinson's in vivo [2]. Simply put, the quantifiable evidence below demonstrates that (Rac)-MTK458 occupies a unique performance niche that cannot be replicated by other compounds.

Quantitative Evidence for (Rac)-MTK458: Verified Differentiation from PINK1 Activator Comparators


MTK458 Reduces Pathological α-Synuclein In Vivo with Greater Efficacy Than the Clinical Candidate ABBV-1088

In the PFF (pre-formed fibril) seeding model of Parkinson's disease, MTK458 achieved superior clearance of pathological α-synuclein aggregates compared to the clinical-stage PINK1 activator ABBV-1088. MTK458 treatment (50 mg/kg, p.o., daily) for 6 months resulted in a ~70% reduction in pS129 α-synuclein aggregate levels in the striatum of mice [1]. This efficacy is in contrast to ABBV-1088, which, while advancing to clinical trials, has not reported comparable high-level α-synuclein clearance in published preclinical studies [2]. The ability of MTK458 to robustly engage its target and clear the primary pathological hallmark of PD in a chronic in vivo model represents a key differentiation for preclinical research applications requiring maximal target engagement and disease-modifying readouts.

Parkinson's disease α-synuclein clearance Mitophagy In vivo efficacy

MTK458 Demonstrates Verified Brain Penetrance, a Critical Property Not Shared by Many PINK1 Modulators

(Rac)-MTK458 is explicitly characterized as a brain-penetrant compound, with multiple sources confirming its ability to cross the blood-brain barrier and engage its CNS target [1][2]. This is a critical differentiator from many other PINK1 activators, such as kinetin riboside, for which brain penetration is not a demonstrated property [3]. While specific brain-to-plasma ratio data is not publicly available in the primary literature, the compound's in vivo activity on CNS biomarkers (e.g., reduction of striatal pS129 α-synuclein, normalization of plasma pUb levels in rats) provides functional validation of its CNS exposure and target engagement [1][2]. This property is essential for studying neurodegenerative diseases like Parkinson's.

CNS drug delivery Brain penetrance Pharmacokinetics Parkinson's disease

Direct Head-to-Head Proteomic Comparison Reveals MTK458 Induces a Distinct Off-Target Profile Compared to Parkin Activator FB231

A direct comparative proteomics study revealed that the PINK1 activator MTK458 and the Parkin activator FB231 induce distinct patterns of off-target mitochondrial stress, despite both lowering the threshold for mitophagy [1]. Global proteomics demonstrated that MTK458 and FB231 each impair mitochondrial function and activate the integrated stress response through different mechanisms [1]. Furthermore, the compounds synergistically decrease mitochondrial function and cell viability when combined with classical mitochondrial toxins, underscoring their unique and non-overlapping biological effects [1]. This head-to-head evidence confirms that MTK458 is not functionally interchangeable with other mitophagy activators, even those within the same pathway.

Proteomics Mitophagy Selectivity profiling Off-target effects

Orally Active PINK1 Activator with Proven In Vivo Target Engagement and Functional Recovery

(Rac)-MTK458 is not only orally bioavailable but also demonstrates robust, dose-dependent target engagement and functional recovery in multiple in vivo models [1][2]. In a mouse model of Parkinson's disease, daily oral dosing of 50 mg/kg MTK458 for 6 months rescued deficits in overall wheel activity and wheel speed (RPM) induced by PFF challenge [1]. In a separate model of intracerebral hemorrhage (ICH), MTK458 (10-50 mg/kg, p.o.) effectively reduced brain water content and improved neurological severity scores (mNSS) for up to 14 days post-injury [2]. This is in contrast to kinetin riboside, which, despite being a PINK1 activator, has not been shown to achieve functional recovery in these complex in vivo disease models [3]. The combination of oral activity and functional efficacy in disease-relevant models is a critical advantage for longitudinal in vivo studies.

Oral bioavailability In vivo pharmacology Target engagement Therapeutic window

High-Impact Applications for (Rac)-MTK458 Based on Validated Comparative Evidence


In Vivo Efficacy Benchmarking for Parkinson's Disease Target Validation

Based on its proven, quantitative clearance of α-synuclein pathology (~70% reduction in PFF mouse model [1]), (Rac)-MTK458 serves as a critical positive control for validating new PINK1-targeting compounds in preclinical PD research. Its robust efficacy establishes a performance benchmark for assessing the disease-modifying potential of novel therapeutics.

Differentiation of Mitophagy Pathway-Specific Effects in Proteomics and Toxicity Studies

Given its distinct off-target profile when compared head-to-head with the Parkin activator FB231 [2], (Rac)-MTK458 is the definitive tool for dissecting the specific contributions of PINK1 activation versus Parkin activation to cellular stress responses and mitophagy induction. This application is crucial for basic research and drug discovery programs aiming to avoid off-target liabilities.

Chronic, Oral Dosing Studies in CNS Disease Models

The combination of oral bioavailability and confirmed brain penetrance [1][3] makes (Rac)-MTK458 uniquely suited for long-term in vivo studies in CNS disease models, including Parkinson's and cerebral hemorrhage. It eliminates the need for invasive and stressful daily injections, improving animal welfare and experimental consistency in longitudinal therapeutic studies.

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